1,2-Bis(4-bromophenyl)-1,2-diphenylethene
Description
Chemical Structure and Synthesis 1,2-Bis(4-bromophenyl)-1,2-diphenylethene (CAS: 184239-40-5) is a tetraphenylethene (TPE) derivative with two 4-bromophenyl substituents on the central ethene core (Fig. 1). Its molecular formula is C₂₆H₁₈Br₂, and molecular weight is 490.23 g/mol. The compound is synthesized via a McMurry coupling reaction of 4-bromobenzophenone, yielding a symmetrical structure with bromine atoms at the para positions of the outer phenyl rings .
Properties
IUPAC Name |
1-bromo-4-[(E)-2-(4-bromophenyl)-1,2-diphenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H/b26-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSNJTOHVHUCRF-OCEACIFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Bis(4-bromophenyl)-1,2-diphenylethene is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 436.19 g/mol. Its structure features two bromophenyl groups attached to a diphenylethene core, which contributes to its unique electronic and steric properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.19 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the coupling of 4-bromobenzyl halides under various reaction conditions. One effective method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. The following general steps outline the synthetic pathway:
- Preparation of Bromobenzyl Halides: Starting materials are halogenated benzyl compounds.
- Coupling Reaction: The bromobenzyl halides undergo cross-coupling with phenylboronic acid or terminal alkynes in the presence of a palladium catalyst.
- Purification: The product is purified using column chromatography to isolate the desired compound.
Biological Activity
Recent studies have highlighted the biological activity of this compound in various contexts:
- Anticancer Properties: Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. It has been shown to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory diseases.
- Mechanism of Action: The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. Specifically, it may interact with key proteins involved in these pathways.
Case Studies
Several case studies have documented the biological effects of this compound:
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In Vitro Studies on Cancer Cell Lines:
- A study assessed its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant reductions in cell viability at concentrations above 10 µM.
- Mechanistic studies indicated that treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress-induced apoptosis.
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Anti-inflammatory Activity:
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6.
- The study suggested that it inhibits NF-kB signaling pathways, which are crucial for inflammatory responses.
Scientific Research Applications
Molecular Electronics
Single-Molecule Diodes
One of the most promising applications of 1,2-bis(4-bromophenyl)-1,2-diphenylethene is in the development of single-molecule diodes. Research has shown that this compound can serve as a key intermediate for synthesizing novel biphenylethane-based wires. These wires exhibit exceptional diode behavior when unsymmetrically substituted, making them suitable for use in molecular electronic devices . The synthesis process involves selective hydrogenation of tolane precursors to obtain the desired biphenylethane derivatives.
Rectification Properties
The compound has been theoretically predicted to exhibit outstanding rectification properties, which are critical for the functionality of electronic components such as diodes and transistors. Experimental verification of these properties is an ongoing area of research, highlighting the compound's potential in future electronic applications .
Aggregation-Induced Emission
Fluorescent Materials
this compound is also being explored for its role in aggregation-induced emission (AIE) materials. AIE-active compounds are known for their enhanced fluorescence when aggregated, making them valuable for applications in bio-imaging and sensing technologies. The compound serves as an intermediate in synthesizing blue mitochondrial dyes used for bio-imaging . The unique optical properties derived from its structure can lead to innovations in fluorescent probes.
Synthesis of Advanced Materials
Hybrid Materials
Recent studies have focused on creating ternary hybrids incorporating this compound due to its favorable optical properties. These hybrids can be utilized in various applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic cells. The introduction of functional groups can further enhance the performance characteristics of these materials .
Case Studies
Comparison with Similar Compounds
Key Properties
- Synthetic Utility : The bromine substituents enable further functionalization via Suzuki coupling, making it a versatile precursor for polymers and macrocycles .
- Safety : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Proper handling requires avoiding heat and ignition sources .
Structural and Functional Analogues of TPE Derivatives
The following table summarizes key TPE-based compounds and their comparative properties:
Comparative Analysis of Key Features
Electronic and Charge Transport Properties
- p-BTPATPE vs. Bromophenyl-TPE :
- p-BTPATPE exhibits a high hole mobility of 2.6 × 10⁻³ cm²/Vs in FETs due to its TPA peripheries, which enhance charge delocalization and reduce recombination . In contrast, the bromophenyl-TPE lacks direct FET applications but serves as a precursor for conductive polymers .
- The HOMO level of p-BTPATPE (-5.15 eV) aligns well with gold electrodes, facilitating hole injection in OLEDs , whereas bromophenyl-TPE’s electronic properties are tailored for cross-coupling rather than device integration.
AIE and Luminescence Efficiency
- Sulfonated TPE (3) vs. Bromophenyl-TPE: Sulfonated TPE derivatives show strong AIE with >95% fluorescence quantum yield in aggregates, enabling ultrasensitive BSA detection . The cationic TPE-C(m)N⁺Me₃Br⁻ exhibits fluorescence turn-on upon electrostatic binding to BSA, highlighting substituent-dependent AIE mechanisms .
Performance in Optoelectronic Devices
| Parameter | Bromophenyl-TPE | p-BTPATPE | TPA-Based Macrocycles |
|---|---|---|---|
| Hole Mobility (cm²/Vs) | N/A | 2.6 × 10⁻³ | 2.3 × 10⁻³ |
| On/Off Ratio (FET) | N/A | >2 × 10⁴ | ~10⁵ |
| PL Quantum Yield | Not reported | 100% (solid) | 40–60% (solution) |
Preparation Methods
Standard Reaction Protocol
A representative procedure involves the following steps:
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Reagents and Stoichiometry :
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4-Bromobenzophenone (5 g, 19.2 mmol)
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Zinc powder (2.5 g, 38.3 mmol, 2.0 eq)
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Titanium tetrachloride (2.1 mL, 19.2 mmol, 1.0 eq)
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Tetrahydrofuran (THF, 60 mL) as the solvent.
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Procedure :
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The mixture is cooled to −78°C under an inert atmosphere before slow addition of TiCl₄.
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After warming to room temperature, the reaction is refluxed overnight.
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Workup involves quenching with hydrochloric acid, extraction with dichloromethane (DCM), and purification via silica-gel column chromatography.
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Yield : 90%, contrasting with earlier reports of 65%, likely due to optimized stoichiometry and purification techniques.
Table 1: Comparison of McMurry Coupling Conditions
Mechanistic Insights
The reaction proceeds via a titanium(III)-mediated coupling mechanism:
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Reduction of TiCl₄ : Zn reduces TiCl₄ to TiCl₃, generating a low-valent titanium species.
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Ketone Coordination : 4-Bromobenzophenone coordinates to titanium, forming a ketyl radical intermediate.
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Coupling : Two ketyl radicals couple to form the ethene bond, with concomitant elimination of titanium oxides.
Critical Factors Influencing Reaction Efficiency
Temperature and Atmosphere Control
Stoichiometric Considerations
Purification Challenges
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Byproduct Formation : Incomplete coupling may yield mono-coupled or oligomeric byproducts, necessitating chromatographic separation.
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Solvent Selection : THF’s high boiling point (66°C) facilitates reflux, while DCM’s low polarity aids in extracting the non-polar product.
Alternative Synthetic Strategies
While McMurry coupling dominates, functional group interconversion offers indirect routes:
Halogen Exchange Reactions
Table 2: Functionalization Reactions of this compound
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Iodination | n-BuLi, I₂ | 1,2-Bis(4-iodophenyl)-1,2-diphenylethene | 92% |
| Sonogashira Coupling | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂ | Ethynyl derivatives | 75% |
Scalability and Industrial Relevance
Laboratory-Scale Synthesis
Challenges in Industrial Adaptation
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Cost of TiCl₄ : High reagent costs and titanium waste disposal complicate large-scale production.
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Safety Concerns : TiCl₄’s moisture sensitivity and corrosivity necessitate specialized equipment.
Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for synthesizing 1,2-bis(4-bromophenyl)-1,2-diphenylethene derivatives?
- Methodological Answer : Use this compound as a core substrate with Pd(PPh₃)₄ catalyst in degassed dimethoxyethane (DME). Optimize stoichiometric ratios (e.g., 1:2.8 molar ratio of substrate to boronic acid) and include cesium fluoride (CsF) as a base to enhance coupling efficiency. Post-reaction purification via column chromatography ensures high yields (up to 44.8% for functionalized derivatives) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Characterize aromatic proton environments (e.g., δ 7.27–6.86 ppm for bromophenyl and diphenylethene groups) .
- Cyclovoltammetry : Assess redox behavior, particularly for derivatives used in optoelectronic applications .
- Mass Spectrometry : Confirm molecular weight (490.23 g/mol) and purity (>95%) .
Q. How does steric hindrance from bromine substituents influence synthetic pathways?
- Methodological Answer : Bromine atoms at the 4-position hinder electrophilic substitution but facilitate transition metal-catalyzed reactions (e.g., McMurry coupling). Use high-temperature conditions (e.g., TiCl₄/Zn dust) to overcome steric effects during ethene bond formation .
Advanced Research Challenges
Q. What mechanistic insights explain aggregation-induced emission (AIE) behavior in derivatives of this compound?
- Methodological Answer : AIE arises from restricted intramolecular rotation (RIR) in aggregated states. Study fluorescence quantum yield (Φ) in THF/water mixtures: Φ increases from <1% in solution to >30% in aggregates. Use time-resolved fluorescence spectroscopy to correlate emission intensity with solvent polarity .
Q. How can computational modeling (e.g., TDDFT) predict photophysical properties for optoelectronic applications?
- Methodological Answer : Perform time-dependent density functional theory (TDDFT) calculations to simulate excited-state transitions. Compare computed absorption spectra (e.g., lowest singlet excited states at ~350 nm) with experimental UV-vis data to validate electronic transitions .
Q. What strategies resolve contradictions in fluorescence data between solid-state and solution-phase studies?
- Methodological Answer :
- Environmental Control : Test AIE under controlled humidity/temperature (e.g., thermoresponsive hydrogels ).
- Morphology Analysis : Use SEM/XRD to correlate crystallinity with emission intensity. Amorphous phases often show enhanced AIE due to reduced π-π stacking .
Applications in Functional Materials
Q. How is this compound utilized in designing metal-organic frameworks (MOFs)?
- Methodological Answer : Functionalize with carboxylate groups (e.g., 4',4'''-(1,2-diphenylethene-1,2-diyl)bis([1,1'-biphenyl]-4-carboxylic acid)) to coordinate with metal nodes (e.g., Zn²⁺). Optimize solvent-assisted self-assembly in DMF/water mixtures to achieve porous architectures for gas storage .
Q. What role does it play in biosensor development?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
